molecular formula C15H13BrN2 B12890305 2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile CAS No. 870966-66-8

2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile

Cat. No.: B12890305
CAS No.: 870966-66-8
M. Wt: 301.18 g/mol
InChI Key: IYDJXQNLBCTNJR-UHFFFAOYSA-N
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Description

2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile is an organic compound that features a bromine atom, a pyrrolidine ring, and a naphthalene core with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile typically involves a multi-step process. One common method starts with the bromination of naphthalene to introduce the bromine atom. This is followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The nitrile group is then introduced via a cyanation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and nitrile group are key functional groups that contribute to its biological activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(pyrrolidin-1-yl)benzene-1-carbonitrile
  • 2-Bromo-4-(pyrrolidin-1-yl)phenylacetylene
  • 2-Bromo-4-(pyrrolidin-1-yl)phenylmethanol

Uniqueness

2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile is unique due to its naphthalene core, which provides a rigid and planar structure. This structural feature can enhance its interaction with biological targets and improve its stability compared to similar compounds with different cores.

Properties

CAS No.

870966-66-8

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

IUPAC Name

2-bromo-4-pyrrolidin-1-ylnaphthalene-1-carbonitrile

InChI

InChI=1S/C15H13BrN2/c16-14-9-15(18-7-3-4-8-18)12-6-2-1-5-11(12)13(14)10-17/h1-2,5-6,9H,3-4,7-8H2

InChI Key

IYDJXQNLBCTNJR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C3=CC=CC=C32)C#N)Br

Origin of Product

United States

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